prop-2-en-1-yl 5-(4-ethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate
Description
Prop-2-en-1-yl 5-(4-ethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Properties
IUPAC Name |
prop-2-enyl 5-(4-ethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c1-6-12-30-21(27)16-13(3)23-19-18(20(26)25(5)22(28)24(19)4)17(16)14-8-10-15(11-9-14)29-7-2/h6,8-11,17,23H,1,7,12H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAVHVYYRSSDAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(NC(=C2C(=O)OCC=C)C)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl 5-(4-ethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common route includes the cyclization of α,β-unsaturated ketones with hydrazine and its derivatives in the presence of a suitable cyclizing agent such as acetic acid . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 5-(4-ethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acetic acid, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyrido[2,3-d]pyrimidine core with multiple functional groups including an ethoxyphenyl substituent and a carboxylate moiety. These structural elements contribute to its reactivity and interaction with biological targets.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects. Its structure suggests that it may interact with specific enzymes or receptors involved in disease processes.
- Anticancer Activity : Preliminary studies indicate that derivatives of pyrido[2,3-d]pyrimidines exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. The unique substituents on the compound may enhance its selectivity and potency against cancer cells.
- Anti-inflammatory Effects : Research has shown that similar compounds can modulate inflammatory pathways. The potential for prop-2-en-1-yl 5-(4-ethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate to inhibit pro-inflammatory cytokines could be explored in future studies.
Biological Research
The compound's ability to bind to biological targets makes it suitable for studies in pharmacology and biochemistry.
- Enzyme Inhibition Studies : The compound may serve as a lead compound for developing enzyme inhibitors. Its interaction with enzymes involved in metabolic pathways could provide insights into drug design.
Material Sciences
Due to its unique chemical structure, the compound could be explored for applications in materials science.
- Polymer Chemistry : The reactivity of the dioxo and carboxylate groups may enable the synthesis of novel polymers with specific mechanical and thermal properties.
Case Studies
Several studies highlight the potential applications of similar compounds:
Mechanism of Action
The mechanism by which prop-2-en-1-yl 5-(4-ethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to the desired therapeutic effects .
Biological Activity
The compound prop-2-en-1-yl 5-(4-ethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic molecule with a unique structural framework that shows promise in various biological applications. This article explores its biological activities based on existing research findings.
Chemical Structure and Properties
The compound features a pyrido[2,3-d]pyrimidine core with several functional groups that contribute to its biological activity. The presence of ethoxy and carboxylate groups enhances its solubility and potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that derivatives of pyrido[2,3-d]pyrimidines can inhibit tumor cell proliferation by targeting specific kinases involved in cell signaling pathways related to cancer progression. The mechanism often involves the inhibition of cell cycle progression and induction of apoptosis in cancer cells.
- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory responses. It may inhibit the activity of enzymes involved in the inflammatory process, such as phospholipase A2 (PLA2), which is crucial for the production of inflammatory mediators .
The biological effects of this compound are believed to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain kinases and phospholipases. For example, studies have shown that it can inhibit PLA2G15 activity, which is linked to drug-induced phospholipidosis .
- Cell Signaling Modulation : By affecting key signaling pathways such as those mediated by phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK), the compound can alter cellular responses to growth factors and cytokines.
Case Studies
Several case studies have highlighted the biological activities of similar compounds within the pyrido[2,3-d]pyrimidine class:
- Study on Antitumor Effects : A study investigating a related compound demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 10 to 30 µM. The study concluded that the mechanism involved apoptosis induction via mitochondrial pathways .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of pyrido[2,3-d]pyrimidine derivatives found that these compounds reduced pro-inflammatory cytokine levels in vitro. The results showed a decrease in TNF-alpha and IL-6 production upon treatment with the compounds at concentrations as low as 5 µM .
Comparative Analysis
A comparative analysis with similar compounds reveals that while many share structural similarities and exhibit biological activity, this compound stands out due to its specific functional groups that enhance its interaction with biological targets.
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?
The compound can be synthesized via multi-component reactions (MCRs), which are favored for their efficiency and reduced waste generation. Key steps include cyclocondensation of substituted pyrimidine precursors with acrylate derivatives under reflux in polar aprotic solvents (e.g., DMF or acetonitrile). Temperature control (80–100°C) and catalytic bases (e.g., triethylamine) are critical for achieving yields >70% . Optimization studies suggest that microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating .
Q. Which analytical techniques are essential for characterizing this compound?
Core techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) groups.
- X-ray crystallography (if crystals are obtainable) for absolute structural elucidation .
Q. How can researchers evaluate the compound’s biological activity in preliminary assays?
Standard protocols include:
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates.
- Antimicrobial testing via broth microdilution (MIC values) against Gram-positive/negative strains.
- Cytotoxicity profiling (IC₅₀) in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
Q. What are the stability considerations for storing this compound?
The compound is sensitive to light and moisture. Store at –20°C in amber vials under inert gas (argon/nitrogen). Purity (>95%) should be verified via HPLC (C18 column, acetonitrile/water gradient) before long-term storage .
Advanced Research Questions
Q. How can structural ambiguities in substituted pyrido[2,3-d]pyrimidines be resolved?
Advanced methods include:
- 2D NMR (COSY, NOESY) to assign coupling patterns and spatial proximity of substituents.
- DFT calculations (e.g., Gaussian software) to model electronic environments and compare with experimental NMR shifts .
- Single-crystal X-ray diffraction to resolve tautomeric or conformational uncertainties .
Q. What strategies address conflicting bioactivity data across studies?
- Dose-response reevaluation : Ensure assays use consistent concentrations (e.g., 1–100 µM).
- Metabolic stability testing (e.g., liver microsomes) to rule out rapid degradation in certain models.
- Target-specific profiling (e.g., kinase panel screens) to identify off-target effects .
Q. How can synthetic scalability challenges be mitigated?
Challenges include poor solubility and side reactions during scale-up. Solutions:
- Use flow chemistry for precise control of reaction parameters (residence time, mixing).
- Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
- Optimize purification via flash chromatography or recrystallization (ethanol/water) .
Q. What mechanistic insights can be gained from interaction studies?
- Molecular docking (AutoDock Vina) to predict binding modes to targets like COX-2 or EGFR.
- Surface plasmon resonance (SPR) for real-time kinetic analysis of receptor-ligand interactions.
- Isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Q. How can SAR studies improve potency?
- Systematic substitution : Replace the 4-ethoxyphenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to modulate electronic effects.
- Scaffold hopping : Compare activity with structurally related pyrido[4,3-d]pyrimidines or thieno[2,3-d] analogs .
Q. What interdisciplinary approaches enhance application potential?
- Material science : Investigate self-assembly properties for nanocarrier design (e.g., drug delivery).
- Computational toxicology : Predict ADMET profiles using QSAR models (e.g., SwissADME).
- Hybrid compound synthesis : Conjugate with known pharmacophores (e.g., coumarin) for dual-action therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
